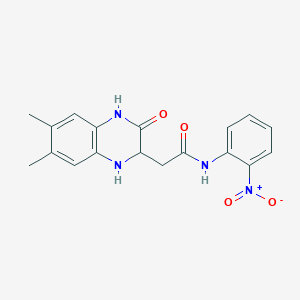
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline derivatives, including the specified molecule, are of significant interest in medicinal chemistry due to their diverse biological activities. Such compounds are synthesized through various methods and analyzed for their potential applications across different fields, excluding drug use, dosage, and side effects as requested.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves regioselective cyclocondensation reactions, as demonstrated in the study by Sayed et al. (2021), where 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups were synthesized. These processes are crucial for constructing the quinoxaline core and introducing functional groups at specific positions on the molecule (Sayed, Hassanien, Farhan, Aly, Mahamoud, & Bakhite, 2021).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the crystal structure of similar compounds has been determined to understand their geometrical configuration and potential for intermolecular interactions, which is critical for their biological activity and chemical properties (Missioui, Said, Demirtaş, Mague, & Ramli, 2022).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including cyclocondensation, nitration, and substitution, which are essential for modifying their chemical properties and enhancing their biological activities. The studies by Sayed et al. (2021, 2022) highlight the synthesis of tetrahydroisoquinolines with different substituents, indicating the versatility of these compounds in chemical transformations (Sayed et al., 2021; Sayed, Hassanien, Farhan, Aly, Mahmoud, Mohamed, Mague, & Bakhite, 2022).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are determined through analytical methods and are crucial for their application in different fields. The crystal structure analysis provides insights into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of quinoxaline derivatives are influenced by their functional groups and molecular structure. Studies on similar compounds demonstrate their potential as anticancer and antioxidant agents, highlighting the importance of understanding their reactivity and interactions with biological molecules (Sayed et al., 2021; Kumar et al., 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
Research on quinoxaline derivatives and nitrophenyl-group-containing heterocycles, such as those synthesized in the studies by Sayed et al. (2021) and Sayed et al. (2022), demonstrates the broad interest in these compounds for their versatile applications, including their potential anticancer and antioxidant properties. These studies involve the regioselective cyclocondensation and characterization of various synthesized compounds, highlighting the importance of structural diversity in medicinal chemistry and material science (Sayed et al., 2021); (Sayed et al., 2022).
Anticancer Activity
Several studies explore the synthesis of quinoxaline derivatives for their potential use as anticancer agents. For instance, the work by Kumar et al. (2012) on the synthesis of thiazolidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide showcases the exploration of novel compounds for antibacterial and antifungal applications, suggesting a wider potential in therapeutics, including anticancer activity (Kumar et al., 2012).
Antimicrobial and Antifungal Properties
The research on the development of new compounds with antimicrobial and antifungal properties is significant. For instance, Manfredi et al. (2016) investigate the rapid cleavage of phosphate triesters by oximes, demonstrating the chemical versatility of related compounds in degrading toxic organophosphates. This research indicates the potential of such compounds in environmental and pharmaceutical applications, underscoring their importance in scientific research (Manfredi et al., 2016).
Propriétés
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-10-7-13-14(8-11(10)2)21-18(24)15(19-13)9-17(23)20-12-5-3-4-6-16(12)22(25)26/h3-8,15,19H,9H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYNTRUDMRKKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)
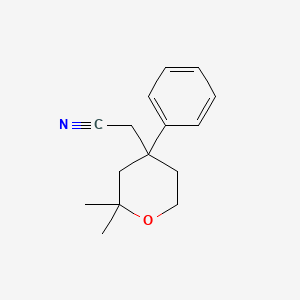


![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
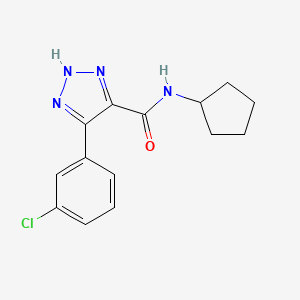
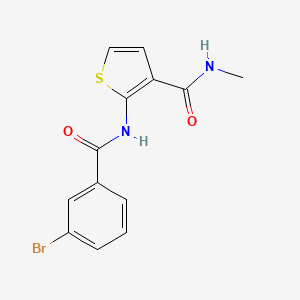
![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
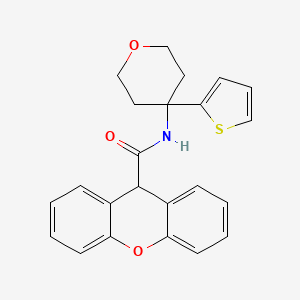
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)